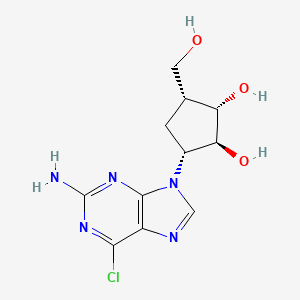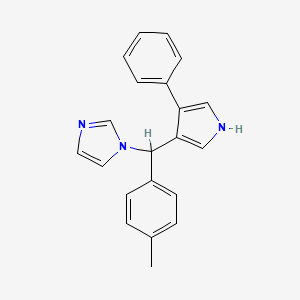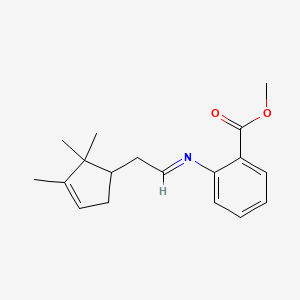
Piperazine fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine fumarate is a compound that combines piperazine, a heterocyclic organic base, with fumaric acid, an unsaturated dicarboxylic acid. Piperazine is known for its symmetrical structure and two nitrogen atoms, which make it a versatile building block in medicinal chemistry. Fumaric acid, on the other hand, is commonly found in nature and is used in various industrial applications. Together, they form this compound, which has applications in pharmaceuticals, particularly as an anthelmintic agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Piperazine fumarate can be synthesized through the reaction of piperazine with fumaric acid. The process typically involves dissolving piperazine in a suitable solvent, such as ethanol, and then adding fumaric acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate. The product is then filtered, washed, and dried to obtain the final compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Piperazine fumarate undergoes various chemical reactions, including:
Oxidation: Piperazine can be oxidized to form piperazine-2,5-dione.
Reduction: Reduction reactions can convert piperazine derivatives into more reduced forms.
Substitution: Piperazine can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Piperazine-2,5-dione.
Reduction: Reduced piperazine derivatives.
Substitution: Various substituted piperazine compounds, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Piperazine fumarate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its effects on biological systems, particularly its role as an anthelmintic agent.
Medicine: Used in the treatment of parasitic infections such as roundworm and pinworm. It is also explored for its potential in treating other medical conditions.
Industry: Employed in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
Piperazine fumarate exerts its effects primarily through its action as a GABA receptor agonist. It binds directly and selectively to muscle membrane GABA receptors in parasites, causing hyperpolarization of nerve endings. This results in flaccid paralysis of the worm, allowing the host body to expel the parasite. The compound’s mechanism of action is crucial for its effectiveness as an anthelmintic agent .
Comparación Con Compuestos Similares
Piperidine: Another nitrogen-containing heterocycle, but with a different ring structure.
Morpholine: Similar to piperazine but contains an oxygen atom in the ring.
Pyrrolidine: A five-membered nitrogen-containing ring, differing in size and properties.
Comparison: Piperazine fumarate is unique due to its symmetrical structure and the presence of two nitrogen atoms, which enhance its binding affinity and pharmacokinetic properties. Compared to piperidine and morpholine, piperazine offers better solubility and bioavailability. Its dual nitrogen atoms also allow for more versatile chemical modifications, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
4598-64-5 |
|---|---|
Fórmula molecular |
C8H14N2O4 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;piperazine |
InChI |
InChI=1S/C4H10N2.C4H4O4/c1-2-6-4-3-5-1;5-3(6)1-2-4(7)8/h5-6H,1-4H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
LCXSXBYYVYTYDY-WLHGVMLRSA-N |
SMILES isomérico |
C1CNCCN1.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
C1CNCCN1.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


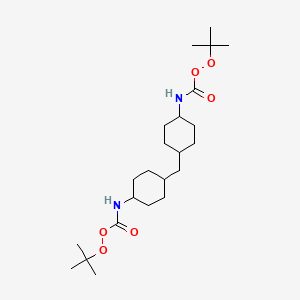
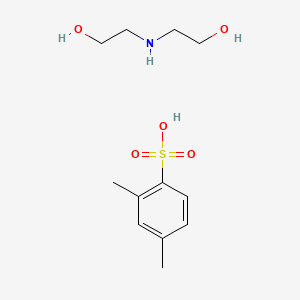


![N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12675212.png)
![2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene](/img/structure/B12675214.png)

![Tris[2,4,6-tris(1-phenylethyl)phenyl] phosphate](/img/structure/B12675221.png)
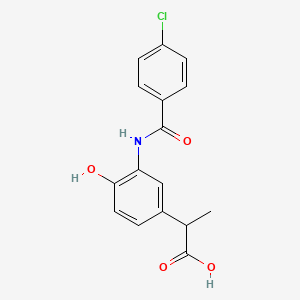
![Ethyl 2-[[2-[(2-ethylhexyl)oxy]ethylidene]amino]benzoate](/img/structure/B12675227.png)

